5-(Phenylethynyl)isophthalic acid
Overview
Description
5-(Phenylethynyl)isophthalic acid is an organic compound with the molecular formula C16H10O4 and a molar mass of 266.25 g/mol . It is a white solid powder that is typically stored at temperatures between 2-8°C . This compound is known for its unique structure, which includes a phenylethynyl group attached to an isophthalic acid core.
Preparation Methods
The synthesis of 5-(Phenylethynyl)isophthalic acid typically involves the following steps:
Starting Materials: The synthesis begins with isophthalic acid and phenylacetylene as the primary starting materials.
Reaction Conditions: The reaction is carried out under specific conditions, often involving a palladium-catalyzed coupling reaction known as the Sonogashira coupling. This reaction requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Chemical Reactions Analysis
5-(Phenylethynyl)isophthalic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Phenylethynyl)isophthalic acid has several scientific research applications:
Metal-Organic Frameworks (MOFs): It is used as a monomer to synthesize MOF materials, which have applications in gas storage, separation, and catalysis.
Organic Electronics: The compound’s unique structure makes it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 5-(Phenylethynyl)isophthalic acid exerts its effects is primarily through its ability to form coordination complexes with metal ions. These complexes can interact with specific molecular targets and pathways, facilitating various chemical transformations. The phenylethynyl group provides a site for π-π interactions, while the carboxylic acid groups enable coordination with metal centers.
Comparison with Similar Compounds
Similar compounds to 5-(Phenylethynyl)isophthalic acid include:
5-(Benzimidazole-1-yl)isophthalic acid: This compound has a benzimidazole group instead of a phenylethynyl group and is used in the synthesis of MOFs with different properties.
5-(2-Phenylethynyl)benzoic acid: This compound has a similar structure but with a single carboxylic acid group, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual carboxylic acid groups and phenylethynyl moiety, which provide versatile reactivity and the ability to form stable coordination complexes with metals .
Properties
IUPAC Name |
5-(2-phenylethynyl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-8-12(9-14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENWQFKYOPTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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